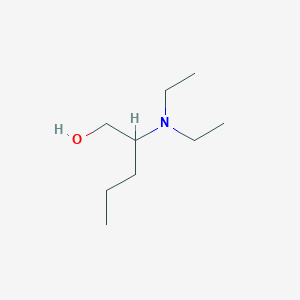
2-Isobutoxyisonicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutoxyisonicotinicacid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an isobutoxy group attached to the isonicotinic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxyisonicotinicacid typically involves the esterification of isonicotinic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-Isobutoxyisonicotinicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
2-Isobutoxyisonicotinicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Isobutoxyisonicotinicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic acid: Similar to isonicotinic acid but with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer of isonicotinic acid with the carboxylic acid group at the 2-position.
Uniqueness
2-Isobutoxyisonicotinicacid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-(2-methylpropoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-14-9-5-8(10(12)13)3-4-11-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
Clave InChI |
ATVBCUGNMZERSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=NC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)
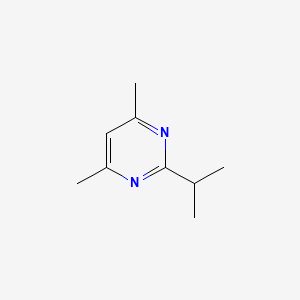


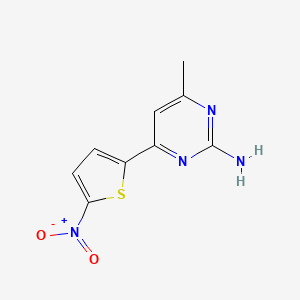
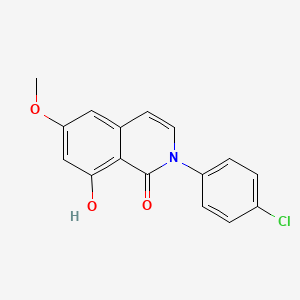
![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)

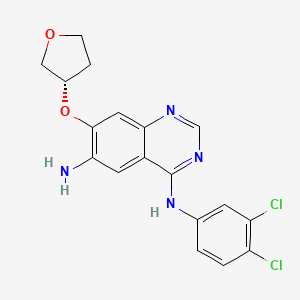
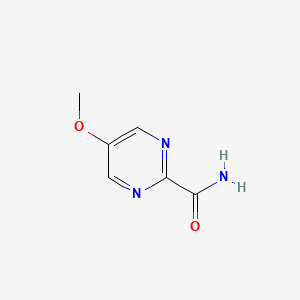
![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
